N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in scientific research. The compound is characterized by its unique molecular structure and has been identified as useful in various applications, particularly in medicinal chemistry.
The compound's molecular formula is , with a molecular weight of approximately 408.502 g/mol. It is typically available for research purposes from chemical suppliers, such as BenchChem, which provides details on its purity and structural characteristics.
This compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. Its structure includes several functional groups that contribute to its chemical reactivity and potential pharmacological effects.
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be achieved through multiple synthetic routes. A common method involves the reaction of appropriate starting materials under controlled conditions to form the desired compound.
Technical details regarding specific reaction conditions are often proprietary or found in specialized literature or patents related to similar compounds .
The molecular structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be represented using various chemical notation systems.
The compound's structure can be visualized using SMILES notation: CC(C)N(C(=O)C(=O)N(c1ccc2c(c1)N(C(C)C)c(c(c2)C(=O)N)=O)=O)
.
Chemical reactions involving this compound may include nucleophilic substitutions and cyclization processes that lead to the formation of various derivatives.
These reactions are critical for modifying the compound to enhance its pharmacological properties or to explore new derivatives for research purposes.
The mechanism of action for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is not fully elucidated but can be inferred based on its structural features.
Understanding the physical and chemical properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is essential for its application in research.
These properties influence the compound's solubility, absorption, distribution, metabolism, and excretion profiles in biological systems.
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific uses:
Its unique structure makes it a candidate for further investigation in various fields of pharmaceutical research and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: